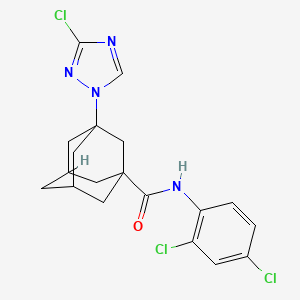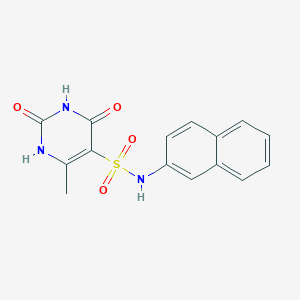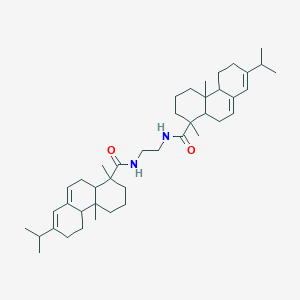![molecular formula C17H12N2O6 B11107914 2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11107914.png)
2-(2-hydroxyethyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes a hydroxyethyl group, a nitrobenzoyl group, and an isoindole-dione core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated to form 3-nitrobenzoic acid.
Formation of Isoindole-Dione Core: The 3-nitrobenzoic acid is then reacted with phthalic anhydride to form the isoindole-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-carboxyethyl)-5-(3-nitrobenzoyl)-2,3-dihydro-1H-isoindole-1,3-dione.
Reduction: Formation of 2-(2-hydroxyethyl)-5-(3-aminobenzoyl)-2,3-dihydro-1H-isoindole-1,3-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylbenzoic Acid: Shares a similar benzoyl group but lacks the nitro and hydroxyethyl groups.
3-Nitrobenzoic Acid: Contains the nitro group but lacks the isoindole-dione core and hydroxyethyl group.
Phthalic Anhydride: Used in the synthesis of the isoindole-dione core but lacks the nitro and hydroxyethyl groups.
Uniqueness
2-(2-HYDROXYETHYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H12N2O6 |
|---|---|
Molecular Weight |
340.29 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H12N2O6/c20-7-6-18-16(22)13-5-4-11(9-14(13)17(18)23)15(21)10-2-1-3-12(8-10)19(24)25/h1-5,8-9,20H,6-7H2 |
InChI Key |
SROZHZFCFGALBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11107848.png)


![2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol](/img/structure/B11107867.png)
![4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11107872.png)

![2-{[(E)-(3-fluoro-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylphenol](/img/structure/B11107880.png)
![Benzamide, N-[4-(benzoyloxy)phenyl]-](/img/structure/B11107882.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(2E,3E)-4-(3-nitrophenyl)but-3-en-2-ylidene]acetohydrazide](/img/structure/B11107887.png)
![N-(5-Chloro-2-methoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11107893.png)
![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11107899.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11107906.png)
![{ethyl 3-(amino-kappaN)-4,4,4-trifluoro-2-[1-(oxo-kappaO)ethyl]but-2-enoatato}(diphenyl)boron](/img/structure/B11107915.png)
![6-[3-(2-methoxyphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11107920.png)
